molecular formula C13H16N2O4S2 B7434352 3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole

3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole

Cat. No. B7434352
M. Wt: 328.4 g/mol
InChI Key: SGYPBRVNIPPIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole, also known as MOT, is a chemical compound that has shown potential in various scientific research applications. It is a heterocyclic compound that contains both sulfur and nitrogen in its structure.

Mechanism of Action

The mechanism of action of 3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole is not fully understood. However, it has been suggested that 3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase, which are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole has been shown to have both biochemical and physiological effects. In biochemical studies, 3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase. In physiological studies, 3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole has been shown to induce apoptosis and cell cycle arrest in cancer cells. However, the effects of 3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole on normal cells and tissues are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole in lab experiments is its high purity, which allows for accurate and reproducible results. In addition, 3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole in lab experiments is its potential toxicity, which may limit its use in certain studies.

Future Directions

There are several future directions for the study of 3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole. One direction is to further investigate its potential as an anticancer agent and develop new drugs based on its structure. Another direction is to study the effects of 3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole on normal cells and tissues to determine its safety profile. Additionally, 3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole can be used as a scaffold for the synthesis of new materials with unique properties. Further research in this area may lead to the development of new materials for various applications.

Synthesis Methods

The synthesis of 3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole involves the reaction of 2-methylsulfonylthiophene-3-carboxylic acid with 2-(oxolan-3-yl)ethanamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields 3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole as a white solid with a purity of over 95%.

Scientific Research Applications

3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole has been studied as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. In drug discovery, 3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole has been investigated as a scaffold for the development of new drugs with improved pharmacological properties. In material science, 3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

3-(2-methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S2/c1-21(16,17)13-10(5-7-20-13)12-14-11(19-15-12)3-2-9-4-6-18-8-9/h5,7,9H,2-4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYPBRVNIPPIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CS1)C2=NOC(=N2)CCC3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole

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